molecular formula C26H24N2O2 B2410212 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine CAS No. 866145-36-0

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine

Cat. No.: B2410212
CAS No.: 866145-36-0
M. Wt: 396.49
InChI Key: SYUGGJLYPXEFQC-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine is a useful research compound. Its molecular formula is C26H24N2O2 and its molecular weight is 396.49. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-2-16-29-21-12-14-22(15-13-21)30-26-24-9-4-3-8-23(24)25(27-28-26)20-11-10-18-6-5-7-19(18)17-20/h3-4,8-15,17H,2,5-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUGGJLYPXEFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C22_{22}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 364.44 g/mol

The compound features a phthalazine core substituted with an indene moiety and a propoxyphenyl group, which contributes to its unique biological profile.

Research indicates that the compound exhibits activity as a modulator of peroxisome proliferator-activated receptors (PPARs) , which are critical in regulating lipid metabolism, glucose homeostasis, and inflammation. PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in these processes .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress.
  • Antioxidant Properties : The presence of the indene structure may enhance the antioxidant capacity of the compound, providing neuroprotective effects against oxidative damage.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Study 1: PPAR Modulation

In a study assessing the effects of various phthalazine derivatives on PPAR activity, it was found that certain modifications to the phthalazine core significantly enhanced PPARγ activation. The compound showed promise in promoting insulin sensitivity in preclinical models .

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of related compounds demonstrated that they effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects and may be explored further for therapeutic applications in chronic inflammatory diseases .

Data Table

Biological ActivityObserved EffectReference
PPAR ModulationIncreased insulin sensitivity
Anti-inflammatoryReduced cytokine levels
Antioxidant PropertiesProtection against oxidative stress
Anticancer ActivityInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Phthalazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancers.

Study Cancer Type Effect
Sangshetti et al. (2019)Breast CancerInhibition of cell proliferation
Nagashyam & Madhukar (2014)Colon CancerInduction of apoptosis

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.

Study Pathogen Effect
Pathan et al. (2020)Staphylococcus aureusSignificant inhibition of growth
Arote et al. (2020)Escherichia coliDose-dependent antimicrobial effect

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases such as arthritis.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of phthalazine derivatives, including this compound, against multiple cancer cell lines. Results showed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

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